N-(cyclopropylmethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)pyrimidin-2-amine: is a chemical compound with the molecular formula C8H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with cyclopropylmethylamine. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by a series of steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo substitution reactions where different substituents replace the existing groups on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
Chemistry: N-(cyclopropylmethyl)pyrimidin-2-amine is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: The compound has shown promise in biological and medicinal research. Pyrimidine derivatives, including this compound, have been studied for their anti-inflammatory, antiviral, and anticancer properties. They are also investigated for their potential as enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds highlights its industrial significance .
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, they may inhibit the cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins . Additionally, they can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of immune and inflammatory responses .
Comparison with Similar Compounds
2-Aminopyrimidine: A basic pyrimidine derivative with similar reactivity and applications.
Cyclopropylmethylamine: A precursor used in the synthesis of N-(cyclopropylmethyl)pyrimidin-2-amine.
Pyrimidine: The parent compound of this compound, widely studied for its biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its reactivity and potential as a pharmacologically active compound .
Properties
IUPAC Name |
N-(cyclopropylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAPMYTVHIFXIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.